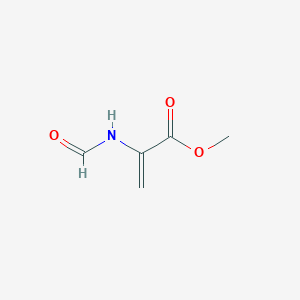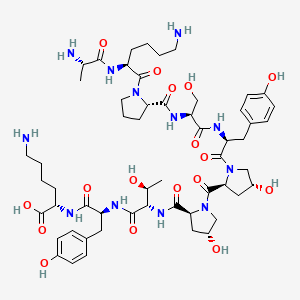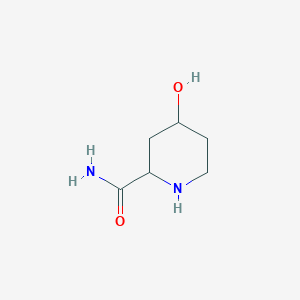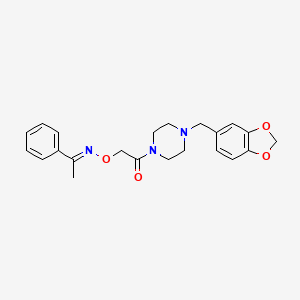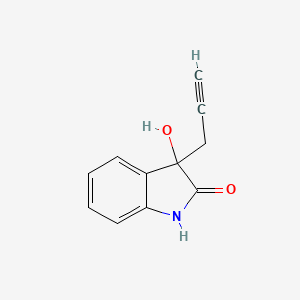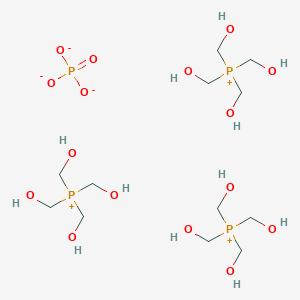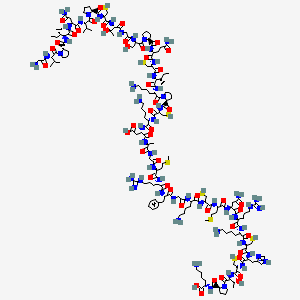![molecular formula C23H24N2O2 B13743353 Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- CAS No. 25080-14-2](/img/structure/B13743353.png)
Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with bis(phenylmethyl)amino and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- typically involves the reaction of 3-amino-4-methoxyacetophenone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the acetophenone attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-[bis(phenylmethyl)amino]phenyl]acetamide
- N-[3-(N,N-Dibenzylamino)phenyl]acetamide
- 3-Acetylamino-N,N-dibenzylaniline
Uniqueness
Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- is unique due to the presence of both bis(phenylmethyl)amino and methoxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
25080-14-2 |
|---|---|
Fórmula molecular |
C23H24N2O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[3-(dibenzylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C23H24N2O2/c1-18(26)24-21-13-14-23(27-2)22(15-21)25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3,(H,24,26) |
Clave InChI |
AFABFCARSKKBAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)OC)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



